molecular formula C8H15NO4 B6195208 (2S)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid CAS No. 1513862-11-7

(2S)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid

Cat. No.: B6195208
CAS No.: 1513862-11-7
M. Wt: 189.2
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid is a chiral compound with a specific stereochemistry at the second carbon atom This compound is of interest due to its unique chemical structure, which includes a dimethylamino group, a methoxy group, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids or their derivatives.

    Formation of the Dimethylamino Group:

    Methoxylation: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.

    Oxidation: The keto group is introduced through oxidation reactions, which can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2S)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s functional groups make it a useful probe in studying enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2S)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy and keto groups contribute to the compound’s overall reactivity and binding affinity. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(dimethylamino)-3-methoxy-3-oxopropanoic acid
  • (2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoic acid
  • (2S)-2-(dimethylamino)-6-methoxy-6-oxohexanoic acid

Uniqueness

(2S)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

1513862-11-7

Molecular Formula

C8H15NO4

Molecular Weight

189.2

Purity

95

Origin of Product

United States

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